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molecular formula C12H11N B8792732 7-Cyclopropylquinoline

7-Cyclopropylquinoline

Cat. No. B8792732
M. Wt: 169.22 g/mol
InChI Key: QJAOJQZEGQWLQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853202B2

Procedure details

A mixture of quinolin-7-yl trifluoromethanesulfonate (9.28 g, 33.5 mmol), cyclopropylboronic acid (3.74 g, 43.55 mmol), K3PO4 (24.9 g, 117.2 mmol), tricyclohexylphosphine (0.94 g, 3.35 mmol), and Pd(OAc)2 (0.376 g, 1.67 mmol) in toluene (200 mL) and water (10 mL) was heated overnight at 105° C. under an atmosphere of N2. The mixture was filtered through a plug of celite, and the filtrate was collected and extracted with EtOAc/brine. The organic layer was separated, dried over anhydrous Na2SO4, concentrated, and purified by chromatography (SiO2) with a gradient elution of 1-15% EtOAc/CH2Cl2 to yield 7-cyclopropylquinoline (3.45 g, 61% yield).
Quantity
9.28 g
Type
reactant
Reaction Step One
Quantity
3.74 g
Type
reactant
Reaction Step One
Name
K3PO4
Quantity
24.9 g
Type
reactant
Reaction Step One
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.376 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:16]=[C:15]2[C:10]([CH:11]=[CH:12][CH:13]=[N:14]2)=[CH:9][CH:8]=1)(=O)=O.[CH:19]1(B(O)O)[CH2:21][CH2:20]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].C1(P(C2CCCCC2)C2CCCCC2)CCCCC1>C1(C)C=CC=CC=1.O.CC([O-])=O.CC([O-])=O.[Pd+2]>[CH:19]1([C:7]2[CH:16]=[C:15]3[C:10]([CH:11]=[CH:12][CH:13]=[N:14]3)=[CH:9][CH:8]=2)[CH2:21][CH2:20]1 |f:2.3.4.5,9.10.11|

Inputs

Step One
Name
Quantity
9.28 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CC=C2C=CC=NC2=C1)(F)F
Name
Quantity
3.74 g
Type
reactant
Smiles
C1(CC1)B(O)O
Name
K3PO4
Quantity
24.9 g
Type
reactant
Smiles
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
Name
Quantity
0.94 g
Type
reactant
Smiles
C1(CCCCC1)P(C1CCCCC1)C1CCCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
0.376 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of celite
CUSTOM
Type
CUSTOM
Details
the filtrate was collected
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc/brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by chromatography (SiO2) with a gradient elution of 1-15% EtOAc/CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CC=C2C=CC=NC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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